

Application Notes and Protocols: Combining Bemcentinib with Pembrolizumab in Lung Cancer Models

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Compound of Interest

Compound Name: Bemcentinib

Cat. No.: B612113

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Introduction

The combination of **Bemcentinib** (a selective AXL inhibitor) and pembrolizumab (a PD-1 inhibitor) represents a promising therapeutic strategy in non-small cell lung cancer (NSCLC).[1] AXL, a receptor tyrosine kinase, is implicated in tumor progression, immune evasion, and resistance to conventional therapies.[2][3] Its inhibition by **Bemcentinib** can sensitize tumors to immunotherapy.[1] Pembrolizumab, a humanized monoclonal antibody, blocks the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells, thereby restoring anti-tumor immunity.[4][5][6] Preclinical and clinical studies have demonstrated that this combination can lead to synergistic anti-tumor effects and improved patient outcomes, particularly in AXL-positive NSCLC.[1][7]

These application notes provide a summary of the key findings from preclinical and clinical studies, detailed protocols for relevant in vitro and in vivo experiments, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

Clinical Trial Data Summary: Phase II BGBC008 Study (NCT03184571)

The following tables summarize the clinical efficacy of **Bemcentinib** in combination with pembrolizumab in patients with previously treated, advanced NSCLC.

Table 1: Overall Efficacy in the Total Evaluable Population

Endpoint	Result	95% Confidence Interval
Median Overall Survival (mOS)	13.0 months	10.1, 16.7
Median Progression-Free Survival (mPFS)	6.2 months	4.6, 9.8
Disease Control Rate (DCR)	51.1%	40.3, 61.8
Overall Response Rate (ORR)	11.1%	6.2, 18.1

Data from a 2023 press release on the BGBC008 study.

Table 2: Efficacy in Checkpoint Inhibitor (CPI)-Naïve Patients (Cohort A) by AXL Status

Endpoint	AXL-Positive (n=15)	AXL-Negative (n=15)
Overall Response Rate (ORR)	33%	7%
Clinical Benefit Rate (CBR)	73%	40%

Data from the IASLC 2020 World Conference on Lung Cancer presentation of the BGBC008 study.

Table 3: Efficacy in Patients Progressing on Prior CPI Therapy (Cohort B) by AXL Status

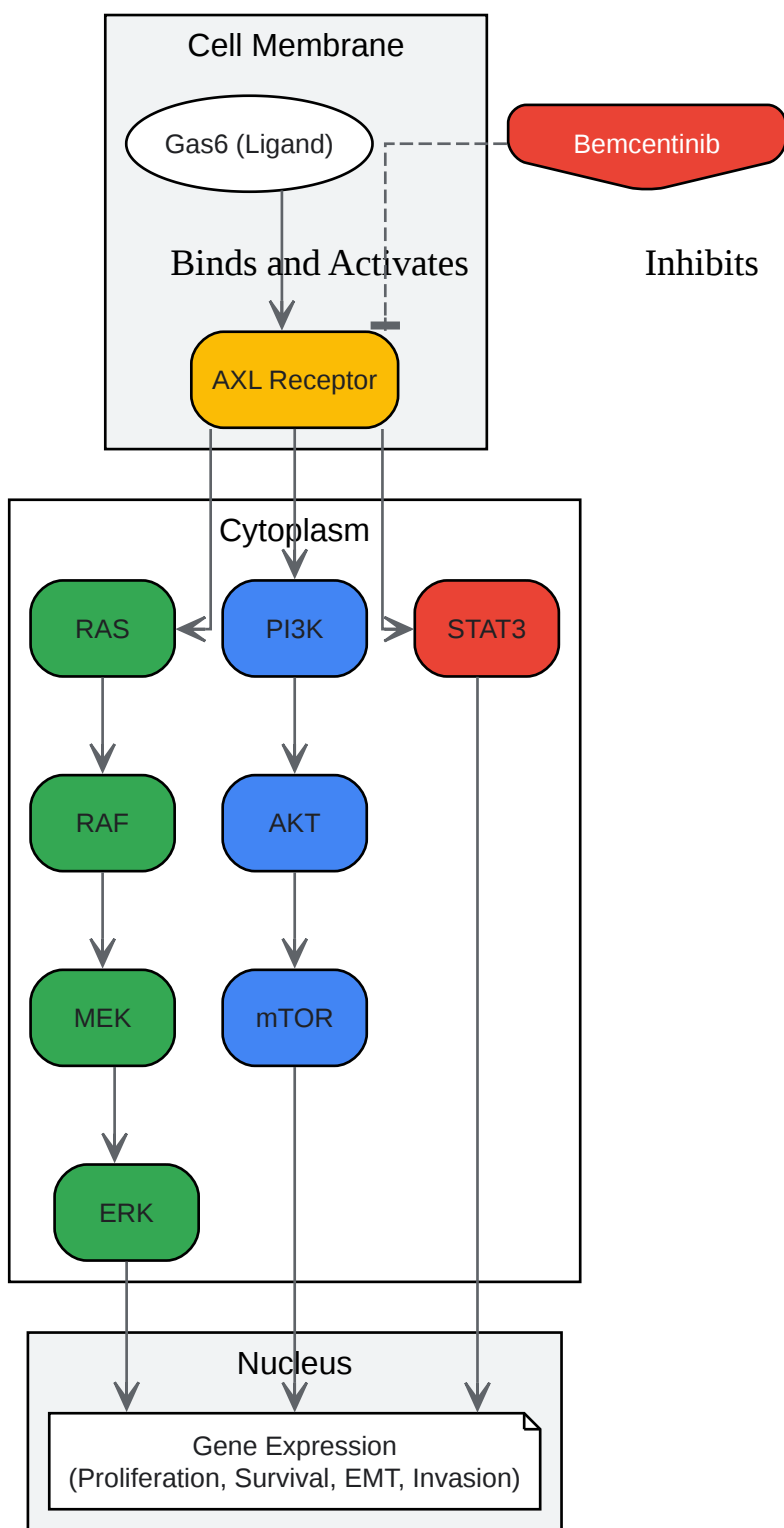
Endpoint	AXL-Positive (n=7)	AXL-Negative (n=7)
Overall Response Rate (ORR)	14%	0%
Clinical Benefit Rate (CBR)	84%	29%

Data from the IASLC 2020 World Conference on Lung Cancer presentation of the BGBC008 study.

Signaling Pathways and Mechanisms of Action

AXL Signaling Pathway in Cancer

AXL, a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases, plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[8] Its activation can lead to the epithelial-mesenchymal transition (EMT) and is associated with drug resistance and a poor prognosis.[8]

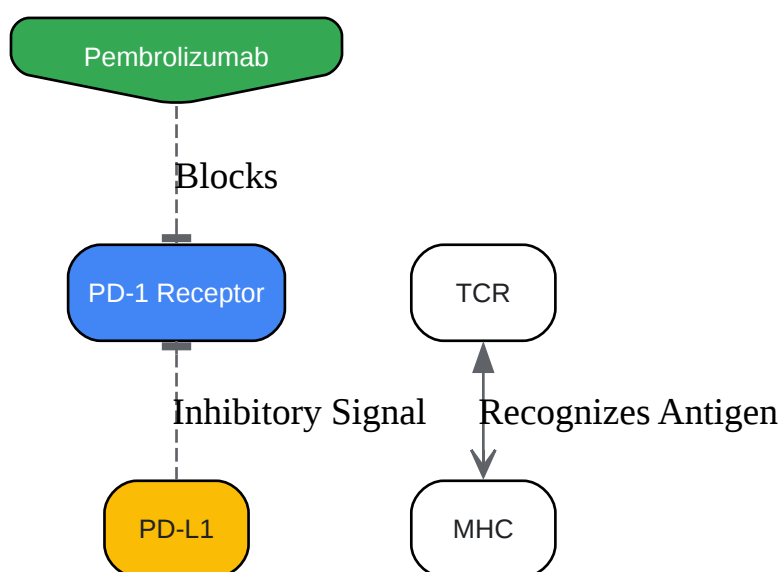


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Caption: AXL signaling pathway and the inhibitory action of **Bemcentinib**.

PD-1/PD-L1 Immune Checkpoint Pathway

Pembrolizumab functions by blocking the PD-1 receptor on T-cells, which prevents its interaction with PD-L1 and PD-L2 on tumor cells. This action releases the brakes on the T-cell, allowing it to recognize and attack the cancer cell.[4][6]



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Caption: PD-1/PD-L1 checkpoint and the blocking effect of pembrolizumab.

Experimental Protocols

In Vitro Cell Viability Assay for Drug Combination Synergy

This protocol is designed to assess the synergistic cytotoxic effects of **Bemcentinib** and pembrolizumab on NSCLC cell lines.

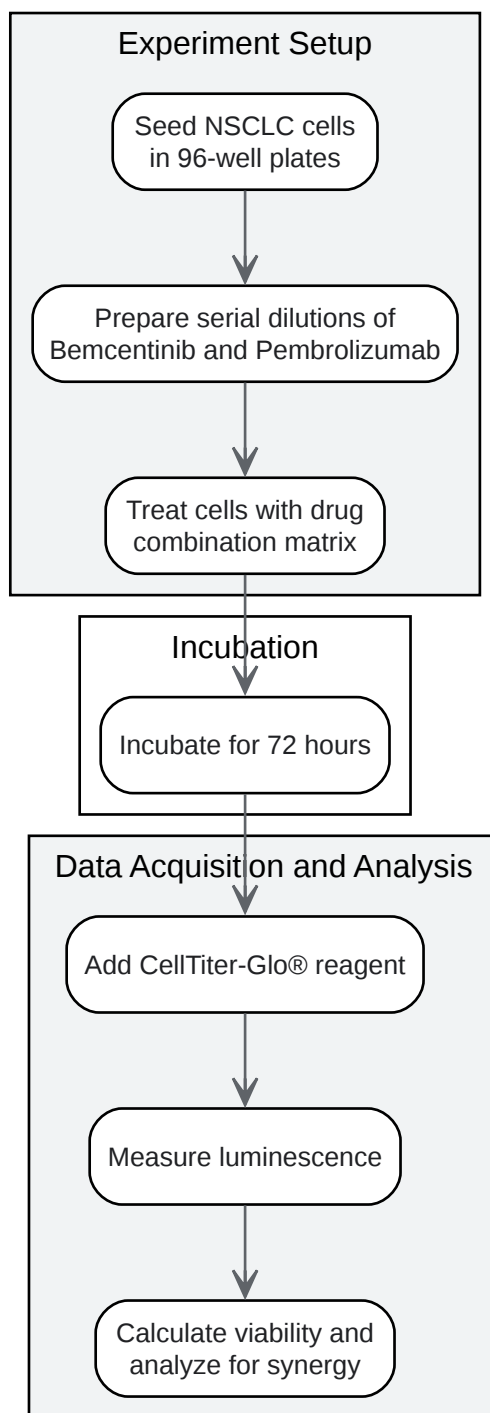
1. Materials:

- NSCLC cell lines (e.g., A549, H460, or patient-derived cell lines)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

- **Bemcentinib** (stock solution in DMSO)
- Pembrolizumab (clinical grade or research equivalent)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Plate reader (luminometer)

2. Procedure:

- **Cell Seeding:** Seed NSCLC cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Drug Preparation:** Prepare serial dilutions of **Bemcentinib** and pembrolizumab in complete medium.
- **Drug Treatment:** Treat the cells with a matrix of drug concentrations, including single-agent and combination treatments. A typical 6x6 matrix could be used. Include vehicle control (DMSO) wells.
- **Incubation:** Incubate the treated plates for 72 hours at 37°C in a 5% CO₂ incubator.
- **Viability Measurement:** After incubation, allow the plates to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Analyze the drug combination data for synergy using a suitable model, such as the Bliss independence or Chou-Talalay method.



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Caption: Workflow for the in vitro cell viability and synergy assay.

In Vivo NSCLC Xenograft Model

This protocol describes the establishment of a subcutaneous NSCLC xenograft model in mice to evaluate the in vivo efficacy of the **Bemcentinib** and pembrolizumab combination.

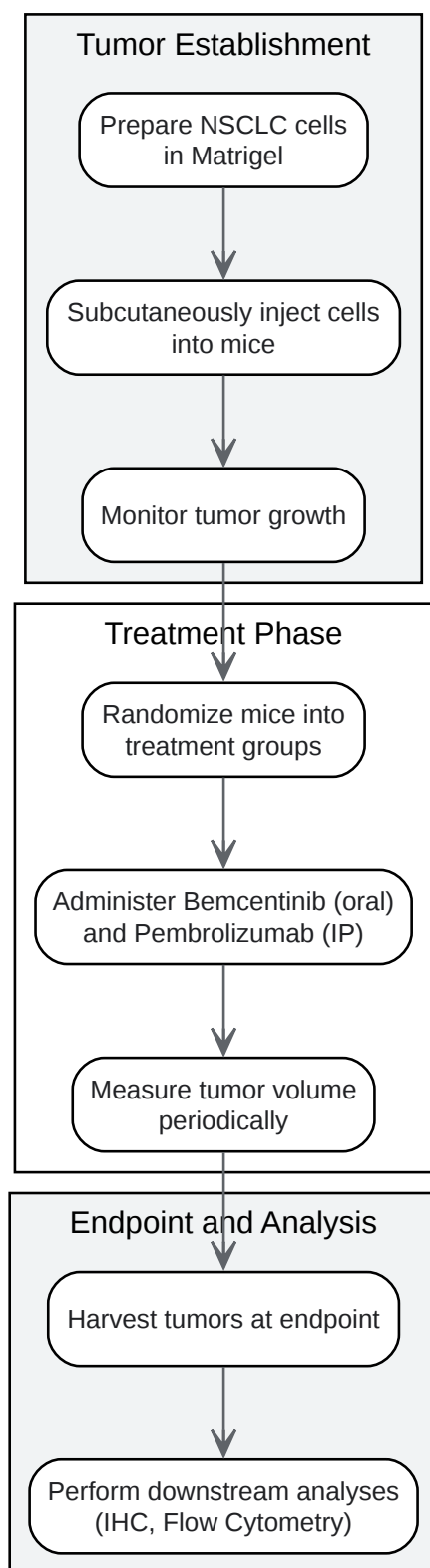
1. Materials:

- NSCLC cell line (e.g., LLC1 for syngeneic models in C57BL/6 mice, or A549 for xenografts in immunodeficient mice like NOD-SCID)
- 6-8 week old female mice
- Matrigel
- **Bemcentinib** (formulated for oral gavage)
- Pembrolizumab (or anti-mouse PD-1 antibody for syngeneic models, formulated for intraperitoneal injection)
- Calipers for tumor measurement

2. Procedure:

- Cell Preparation: Harvest NSCLC cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1×10^7 cells/mL.
- Tumor Implantation: Subcutaneously inject 100 μ L of the cell suspension (1×10^6 cells) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, **Bemcentinib** alone, Pembrolizumab alone, **Bemcentinib** + Pembrolizumab).
- Drug Administration:
 - Administer **Bemcentinib** via oral gavage daily at a predetermined dose.
 - Administer pembrolizumab (or anti-mouse PD-1) via intraperitoneal injection twice a week.

- Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula:
 $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and harvest the tumors for further analysis.



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Caption: Workflow for the in vivo NSCLC xenograft model.

Flow Cytometry for Immune Profiling of the Tumor Microenvironment

This protocol outlines the procedure for analyzing the immune cell composition of tumors from the in vivo xenograft study.

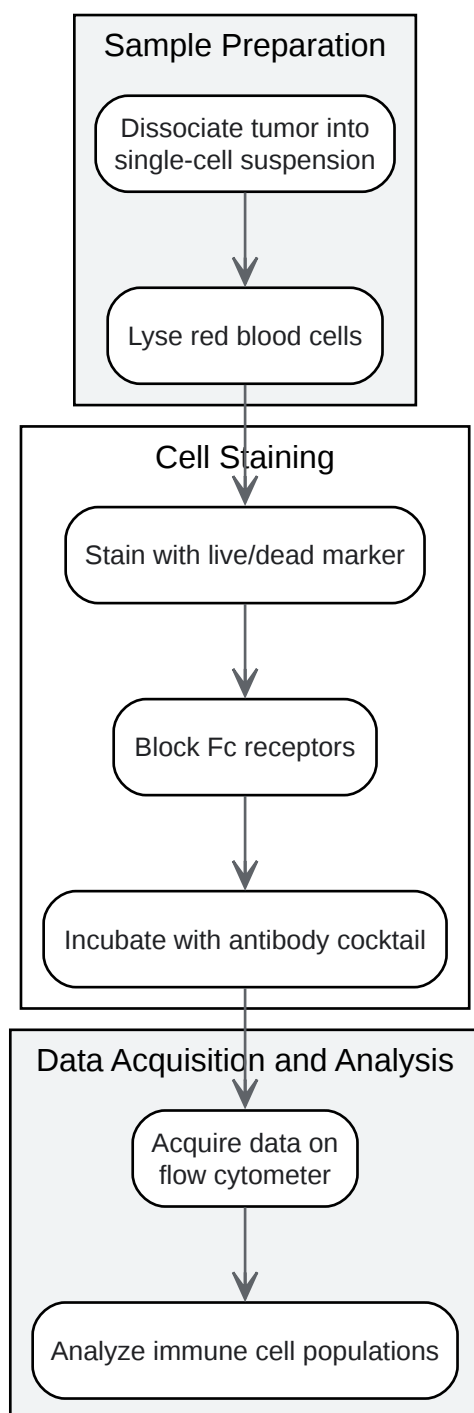
1. Materials:

- Freshly harvested tumors
- Tumor dissociation kit
- Red blood cell lysis buffer
- FACS buffer (PBS with 2% FBS)
- Fc block (anti-mouse CD16/32)
- Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11b, Gr-1, PD-1, TIM-3)
- Live/dead stain
- Flow cytometer

2. Procedure:

- Tumor Dissociation: Dissociate the harvested tumors into a single-cell suspension using a tumor dissociation kit and gentle mechanical disruption.
- Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.
- Cell Staining:
 - Stain the cells with a live/dead marker to exclude non-viable cells.
 - Block Fc receptors with Fc block to prevent non-specific antibody binding.

- Incubate the cells with a cocktail of fluorescently conjugated antibodies against the desired immune cell markers.
- Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
- Data Analysis: Analyze the flow cytometry data to quantify the proportions of different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells, macrophages) within the tumor microenvironment.



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Caption: Workflow for flow cytometry analysis of the tumor microenvironment.

Conclusion

The combination of **Bemcentinib** and pembrolizumab is a promising therapeutic approach for NSCLC, with a strong mechanistic rationale and encouraging clinical data. The protocols provided herein offer a framework for researchers to further investigate the synergistic effects of this combination in preclinical lung cancer models. These studies are crucial for optimizing treatment strategies and identifying biomarkers to predict patient response.

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